Polyphyllin C

Vue d'ensemble

Description

Polyphyllin C is a naturally occurring compound with formidable anti-cancer attributes, making it a valuable tool in studying various malignancies such as lung, breast, and liver cancer . It exerts its profound impacts by impeding the unhindered proliferation of cancer cells while simultaneously initiating programmed cell death .

Synthesis Analysis

The synthesis of Polyphyllin C is a complex process that involves various genes and pathways. A study revealed 137 candidate genes involved in the upstream pathway of polyphyllin backbone biosynthesis . The gene co-expression network analysis revealed 74 transcription factor genes and one transporter gene associated with polyphyllin biosynthesis and allocation .Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Polyphyllin C are complex and involve various genes and pathways. The RNA-seq analysis showed that endophytic inoculation did not promote polyphyllin accumulation by enhancing the upstream terpene biosynthesis pathway, but probably by up-regulating the downstream CYP450 and UGT genes associated with polyphyllin biosynthesis .Physical And Chemical Properties Analysis

Polyphyllin C is a white crystalline powder, easily soluble in methanol and water . Its molecular weight is 722.90 .Applications De Recherche Scientifique

Hepatocellular Carcinoma (HCC) Therapy : Polyphyllin I, a derivative of Polyphyllin C, has demonstrated efficacy in inducing apoptosis in HCC cells through the caspase-dependent pathway. It activates autophagy via the PI3K/AKT/mTOR pathway, and combining it with chloroquine enhances its antiproliferative effects (Shi et al., 2015).

Chronic Myelogenous Leukemia Treatment : Polyphyllin D shows potential as a therapeutic agent for treating chronic myelogenous leukemia by inducing apoptosis and differentiation in K562 human leukemia cells (Yang, Cai & Meng, 2016).

Lung Cancer Therapy : In non-small cell lung cancer (NSCLC) cells, Polyphyllin D induces cytotoxic effects through ER stress and mitochondrial-mediated apoptotic pathways (Siu et al., 2008).

Pancreatic Cancer Treatment : Polyphyllin D has been found to inhibit the proliferation of pancreatic cancer Panc-1 cells and induce apoptosis through the mitochondrial pathway (Xiao, 2020).

Ovarian Cancer Treatment : Polyphyllin I exhibits inhibitory effects on ovarian cancer cells, promoting apoptosis and inhibiting cell migration. It affects the expression of genes associated with tumor progression such as Caspase-9, C-jun, and Wnt5a (Gu et al., 2016).

Gastric Cancer Therapy : Polyphyllin I's anti-cancer mechanism involves downregulating the expression of fibroblast activation protein alpha (FAP) and hepatocyte growth factor (HGF) in cancer-associated fibroblasts of gastric cancer (Dong et al., 2018).

Acute Myeloid Leukemia Treatment : In t(8;21) acute myeloid leukemia, Polyphyllin I has been shown to suppress growth and induce apoptosis by downregulating AML1‐ETO and inhibiting the C‐KIT/Akt signaling pathways (Chai et al., 2018).

Osteosarcoma Therapy : Polyphyllin VII induces apoptosis and autophagy in human osteosarcoma U2OS cells by modulating H2O2 levels and the JNK pathway (Li et al., 2020).

Breast Cancer Treatment : Polyphyllin D inhibits the growth of human breast cancer cells and shows efficacy in a xenograft model, suggesting its potential as a breast cancer treatment agent (Lee et al., 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

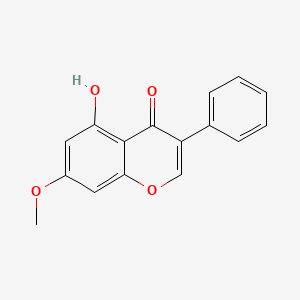

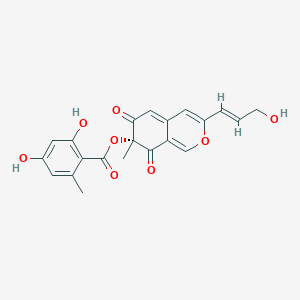

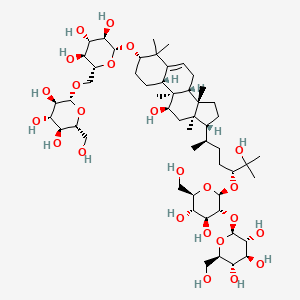

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(45)34(30(42)27(16-40)49-36)50-35-32(44)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCPWEBMROBPTK-GTCMQMDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 44429637 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.